molecular formula C12H14N2Si B3359707 1-(Trimethylsilyl)indolizine-3-carbonitrile CAS No. 87277-13-2

1-(Trimethylsilyl)indolizine-3-carbonitrile

Cat. No.: B3359707
CAS No.: 87277-13-2
M. Wt: 214.34 g/mol
InChI Key: WKSHKNKTSDDZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trimethylsilyl)indolizine-3-carbonitrile is a specialized indolizine derivative offered for research and development purposes. Indolizine scaffolds are of significant interest in medicinal chemistry and materials science. Although specific biological data for this analog is not fully established, closely related indolizine-7-carbonitrile and indolizine-3-carbonitrile derivatives have been identified as promising scaffolds with selective antibacterial activity against Mycobacterium tuberculosis . This suggests potential application for this compound as a key synthetic intermediate in the development of novel anti-tubercular agents. The molecular structure incorporates a trimethylsilyl group, which can serve as a protecting group or alter the compound's physicochemical properties, and an electron-withdrawing nitrile group, which is common in drug discovery to influence solubility and binding interactions . In the field of materials science, indolizine derivatives are explored as building blocks for polycyclic heteroaromatic systems (PHAs) and heterocyclic nanographenes due to their electronic properties . This compound is intended for use as a chemical reference standard or building block in organic synthesis, including potential use in Friedel-Crafts and other cyclization reactions to construct complex nitrogen-containing heterocycles . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-trimethylsilylindolizine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)12-8-10(9-13)14-7-5-4-6-11(12)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHKNKTSDDZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CC=CN2C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519801
Record name 1-(Trimethylsilyl)indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87277-13-2
Record name 1-(Trimethylsilyl)indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)indolizine-3-carbonitrile typically involves the reaction of indolizine derivatives with trimethylsilyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Chemical Reactions Analysis

Cross-Coupling Reactions

The cyano group activates the indolizine core for transition-metal-catalyzed reactions:

  • Suzuki-Miyaura cross-coupling :
    Borylation at C-3 of 1-cyanoindolizine using [Ir(COD)OMe]₂ and dtbpy, followed by coupling with aryl halides, affords aryl-substituted derivatives. For example:

    • Reaction with iodobenzene yields 3-phenylindolizine-1-carbonitrile (7a ) in 30% yield after purification .

Substrate Catalyst Coupling Partner Product Yield
1-cyanoindolizinePd(Amphos)Cl₂3-iodoanisole3-(3-methoxyphenyl)indolizine41%

Regiochemical Influence of Substituents

  • Electronic effects :
    The cyano group directs electrophilic substitution to ortho positions, while the trimethylsilyl group sterically hinders reactivity at adjacent sites. For instance:

    • Borylation of 2-cyanoindolizine produces mixtures of mono- and di-borylated products, favoring C-1 and C-3 substitution .

    • Metalation with TMP₂Mg·2LiCl leads to functionalization at C-3 when quenched with hexachloroethane .

Reaction with Electrophiles

The trimethylsilyl group can act as a directing group or be replaced under specific conditions:

  • Anion isomerization :
    Electrophiles like iodomethane induce isomerization of the indolizine anion, leading to unexpected products (e.g., C-5 substitution) .

Electrophile Reaction Pathway Product Yield
IodomethaneIsomerization to C-5 substitution5-methylindolizine-3-carbonitrileN/A

Key Mechanistic Insights:

  • Chelation control : Electrophiles capable of chelation (e.g., aldehydes) favor substitution at C-2, while non-chelating electrophiles (e.g., iodides) lead to C-5 products .

  • Steric vs. electronic effects : The trimethylsilyl group imposes steric constraints, overriding the cyano group’s electronic directing effects in certain cases .

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules:
1-(Trimethylsilyl)indolizine-3-carbonitrile serves as an essential building block in the synthesis of more complex indolizine derivatives. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are vital for creating novel compounds with specific properties .

Fluorescent Properties:
The compound exhibits significant fluorescence characteristics, making it suitable for applications in organic fluorescent materials. These properties are particularly valuable in biological imaging and as sensors for detecting environmental pollutants or biological markers .

Anticancer Research:
Indolizine derivatives, including this compound, have shown promising anticancer activity. Studies have indicated that these compounds can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. For instance, certain derivatives have been identified as potential inhibitors of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

Antimicrobial and Antitubercular Properties:
Research has demonstrated that indolizine derivatives possess antimicrobial properties against various pathogens, including multi-drug-resistant strains of Mycobacterium tuberculosis. In vitro studies using the resazurin microplate assay revealed effective inhibition at low concentrations . Furthermore, molecular docking studies suggest that these compounds can interact with key enzymes involved in bacterial fatty acid synthesis, making them candidates for new anti-TB therapies .

Case Studies and Experimental Findings

Study Application Findings
PLOS One (2019)Antitubercular ActivityCompounds derived from indolizines exhibited significant activity against MDR strains of Mycobacterium tuberculosis with IC50 values around 16 μg/mL .
RSC Advances (2016)Anticancer PropertiesIndolizine derivatives were shown to inhibit COX-2 enzymes and displayed cytotoxicity against various cancer cell lines .
Journal of Biochemical Pharmacology (2020)Fluorescent SensorsThe luminescent properties of indolizines were harnessed to develop pH-sensitive fluorescent probes for biological applications .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)indolizine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1-(Trimethylsilyl)indolizine-3-carbonitrile and structurally related indolizine/indole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Findings
This compound 1-TMS, 3-CN ~214.3* Electrophilic substitution Enhanced stability due to TMS group; CN enables further functionalization
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile 1-Pyrazolyl carbonyl, 5-Me, 3-CN Not reported Not specified Structural rigidity from pyrazole; CN at 3-position
8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile 8-Br, 3-cyclopropanoyl, 5-Me, 1-CN 303.16 Single-crystal X-ray synthesis Three independent molecules in asymmetric unit; intramolecular C–H⋯O H-bonds
1-Benzyl-1H-indole-3-carbonitrile 1-Benzyl, 3-CN ~248.3* PdCl2-catalyzed coupling 63% yield under O2 atmosphere; CN as directing group
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile 1-(3-Me-benzoyl), 3-CN 261.28 Not specified Indazole core; CN enhances pharmacological potential

Crystallographic Insights

  • The asymmetric unit of 8-bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile contains three independent molecules with dihedral angles of 55.0°–60.2° between the cyclopropanoyl side chain and indolizine ring . This contrasts with the TMS group’s steric effects, which likely enforce a planar conformation to minimize strain.

Biological Activity

1-(Trimethylsilyl)indolizine-3-carbonitrile, a derivative of indolizine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trimethylsilyl group and a carbonitrile functional group attached to the indolizine core. The chemical structure can be represented as follows:

C12H14N2Si\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{Si}

This compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound exhibits affinity for various receptors, potentially influencing cell signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in critical biological processes, such as inflammation and apoptosis.
  • Pathway Influence : Research indicates that it can alter pathways related to cancer progression, inflammation, and neuroprotection.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of indolizine derivatives, including this compound:

  • Inhibition of Tumor Growth : Preclinical studies suggest that this compound can inhibit the proliferation of various cancer cell lines.
  • Mechanism : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Anti-inflammatory Effects

Indolizines have been investigated for their anti-inflammatory properties:

  • Cytokine Modulation : The compound has shown potential in reducing pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
  • Animal Studies : In vivo studies have demonstrated significant reductions in edema and inflammatory markers following treatment with indolizine derivatives.

Case Studies and Experimental Data

  • Antitumor Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapy agents .
  • Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. The anti-inflammatory activity was comparable to that of diclofenac .

Comparative Analysis with Other Indolizines

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateApoptosis induction; Cytokine modulation
1-MethylindolizineModerateHighEnzyme inhibition; Receptor binding
2-MethylindolizineLowHighCytokine inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)indolizine-3-carbonitrile
Reactant of Route 2
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1-(Trimethylsilyl)indolizine-3-carbonitrile

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